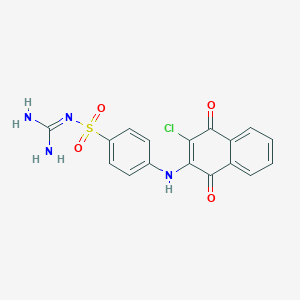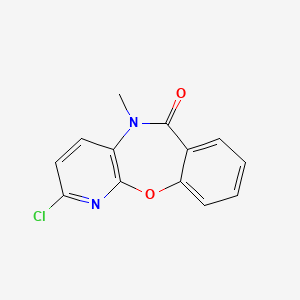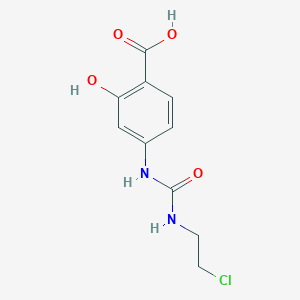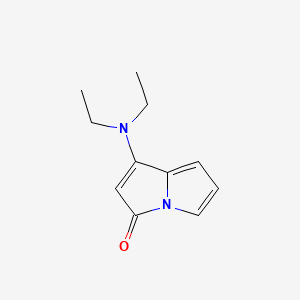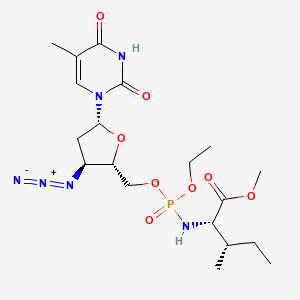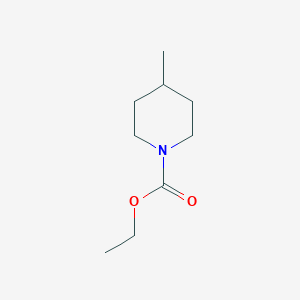
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stavudine or d4T , belongs to the class of nucleoside analogs. It was initially developed as an antiviral drug for the treatment of HIV/AIDS. Stavudine inhibits the reverse transcriptase enzyme, preventing viral replication by interfering with the synthesis of viral DNA. Its chemical structure combines a uracil base with a thymidine-like sugar moiety.
準備方法
a. Synthetic Routes
Stavudine can be synthesized via several routes, but a common approach involves the following steps:
Thymidine Derivative Formation: Starting from thymidine, the hydroxyl group at the 3’-position is protected (e.g., with a benzoyl group), and the 5’-hydroxyl group is selectively deprotected.
Chlorination: The 5’-hydroxyl group is chlorinated using thionyl chloride or phosphorous oxychloride to yield 5-chlorothymidine.
Etherification: The 5-chlorothymidine is treated with ethylene glycol to form the desired compound, 5-chloro-1-((2-hydroxyethoxy)methyl)uracil.
Phenylthio Group Addition: Finally, the phenylthio group is introduced at the 6-position of uracil using appropriate reagents.
b. Industrial Production
Stavudine is produced on an industrial scale using optimized synthetic methods. Large-scale production ensures cost-effectiveness and availability for clinical use.
化学反応の分析
Stavudine undergoes various chemical reactions:
Oxidation: The 5’-hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group in the sugar moiety yields the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Nucleophilic Reactions: The hydroxyl groups participate in nucleophilic substitution reactions.
Common reagents include strong acids, bases, and nucleophiles. Major products depend on reaction conditions and substituents.
科学的研究の応用
Stavudine’s applications extend beyond HIV treatment:
Antiviral: Used against HIV, it inhibits viral replication.
Cancer Research: Investigated for its potential in cancer therapy due to its nucleoside analog properties.
Biochemistry: Studied as a tool to understand nucleotide metabolism.
Drug Development: Inspires the design of novel nucleoside analogs.
作用機序
Stavudine’s mechanism involves:
Inhibition of Reverse Transcriptase: It competes with natural nucleotides, leading to chain termination during viral DNA synthesis.
Incorporation into Viral DNA: Stavudine is incorporated into the growing viral DNA chain, causing premature termination.
類似化合物との比較
Stavudine stands out due to its unique combination of a thymidine-like sugar and a phenylthio group. Similar compounds include zidovudine (AZT), lamivudine (3TC), and abacavir.
特性
CAS番号 |
123027-54-3 |
|---|---|
分子式 |
C13H13ClN2O4S |
分子量 |
328.77 g/mol |
IUPAC名 |
5-chloro-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13ClN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChIキー |
XVLLTVWETVJGPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



